(S)-tert-butyl 1-(5-bromopyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-ylcarbamate
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Overview
Description
(S)-tert-butyl 1-(5-bromopyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-ylcarbamate is a complex organic compound that features a combination of pyridine, indole, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-(5-bromopyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-ylcarbamate typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 5-bromopyridine-3-ol, is reacted with a suitable alkylating agent to introduce the tert-butyl group.
Indole Introduction: The indole moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of the intermediate with tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the pyridine ring, especially if there are electron-withdrawing groups present.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the indole moiety.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-tert-butyl 1-(5-bromopyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-ylcarbamate can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 1-(5-bromopyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-ylcarbamate involves its interaction with specific molecular targets. The indole and pyridine moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in various chemical reactions.
5-Bromopyridine-3-ol: The starting material for the synthesis of the target compound.
Indole derivatives: Compounds containing the indole moiety, widely used in medicinal chemistry.
Uniqueness
(S)-tert-butyl 1-(5-bromopyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-ylcarbamate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H24BrN3O3 |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(5-bromopyridin-3-yl)oxy-3-(1H-indol-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C21H24BrN3O3/c1-21(2,3)28-20(26)25-16(13-27-17-9-15(22)11-23-12-17)8-14-10-24-19-7-5-4-6-18(14)19/h4-7,9-12,16,24H,8,13H2,1-3H3,(H,25,26)/t16-/m0/s1 |
InChI Key |
LIKXKTWTVNLBOR-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)COC3=CC(=CN=C3)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)COC3=CC(=CN=C3)Br |
Origin of Product |
United States |
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